molecular formula C21H16N2O4S B188985 Benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- CAS No. 3808-20-6

Benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-

Cat. No.: B188985
CAS No.: 3808-20-6
M. Wt: 392.4 g/mol
InChI Key: LLJQYLKNKHDIOP-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- is a complex organic compound with the molecular formula C21H16N2O4S. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzenesulfonamide group and a benzoxazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- typically involves multiple steps. One common method includes the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium . The precipitate is then washed with water several times and crystallized from ethanol to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- involves the inhibition of specific enzymes. For instance, it selectively inhibits carbonic anhydrase IX, which plays a crucial role in regulating pH in tumor cells. By inhibiting this enzyme, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, 4-methyl-N-(2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)- lies in its specific structure, which allows for selective inhibition of carbonic anhydrase IX. This selectivity makes it a valuable compound for targeted cancer therapies, distinguishing it from other similar compounds .

Properties

CAS No.

3808-20-6

Molecular Formula

C21H16N2O4S

Molecular Weight

392.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-oxo-1,3-benzoxazin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H16N2O4S/c1-14-10-12-15(13-11-14)28(25,26)23-18-8-4-2-6-16(18)21-22-20(24)17-7-3-5-9-19(17)27-21/h2-13,23H,1H3

InChI Key

LLJQYLKNKHDIOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4O3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC(=O)C4=CC=CC=C4O3

3808-20-6

Origin of Product

United States

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